2-Amino-6'-methyl-2',5-dioxo-5,5',6,6',7,8-hexahydrodispiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline-4',1''-cyclohexane]-3-carbonitrile
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Overview
Description
2-Amino-6’-methyl-2’,5-dioxo-5,5’,6,6’,7,8-hexahydrodispiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline-4’,1’'-cyclohexane]-3-carbonitrile is a complex heterocyclic compound It features a unique dispiro structure, which is a rare and interesting motif in organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6’-methyl-2’,5-dioxo-5,5’,6,6’,7,8-hexahydrodispiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline-4’,1’‘-cyclohexane]-3-carbonitrile typically involves multi-step reactions. One common approach is the Stollé type reaction, which involves the reaction of 3,4-dihydro-1H-spiro[quinoline-2,1’-cycloalkane] hydrochlorides with oxalyl chloride . This reaction is followed by cyclocondensation with various 1,2- and 1,3-dinucleophiles and a three-component cyclocondensation with malononitrile (or ethyl cyanoacetate) and several carbonyl compounds with activated methylene groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up organic synthesis reactions, such as optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6’-methyl-2’,5-dioxo-5,5’,6,6’,7,8-hexahydrodispiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline-4’,1’'-cyclohexane]-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like toluene or ethanol, and catalysts such as Lewis acids .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
2-Amino-6’-methyl-2’,5-dioxo-5,5’,6,6’,7,8-hexahydrodispiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline-4’,1’'-cyclohexane]-3-carbonitrile has several scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its potential biological activity, such as enzyme inhibition, makes it a candidate for drug discovery and development.
Medicine: The compound could be explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: It may find applications in the development of new materials with specific properties, such as polymers or catalysts
Mechanism of Action
The mechanism of action of 2-Amino-6’-methyl-2’,5-dioxo-5,5’,6,6’,7,8-hexahydrodispiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline-4’,1’'-cyclohexane]-3-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-5,6-dihydrospiro[pyrrolo[3,2,1-ij]quinoline-4,1’-cycloalkane]-1,2-diones: These compounds share a similar spiro structure and have been studied for their biological activity.
2,5-Dioxo-1-pyrrolidinyl 5-oxopentanoate: This compound has a related pyrrolidinyl structure and is used in the synthesis of various bioactive molecules.
Uniqueness
What sets 2-Amino-6’-methyl-2’,5-dioxo-5,5’,6,6’,7,8-hexahydrodispiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline-4’,1’'-cyclohexane]-3-carbonitrile apart is its unique dispiro structure, which is not commonly found in other compounds.
Properties
Molecular Formula |
C26H27N3O3 |
---|---|
Molecular Weight |
429.5 g/mol |
InChI |
InChI=1S/C26H27N3O3/c1-15-13-25(11-3-2-4-12-25)29-22-16(15)7-5-8-17(22)26(24(29)31)18(14-27)23(28)32-20-10-6-9-19(30)21(20)26/h5,7-8,15H,2-4,6,9-13,28H2,1H3 |
InChI Key |
IWMLXEGTYCDVEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(CCCCC2)N3C4=C1C=CC=C4C5(C3=O)C(=C(OC6=C5C(=O)CCC6)N)C#N |
Origin of Product |
United States |
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